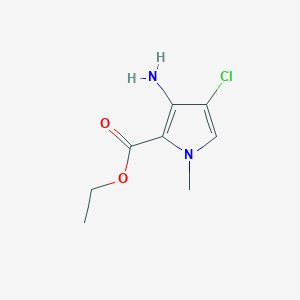

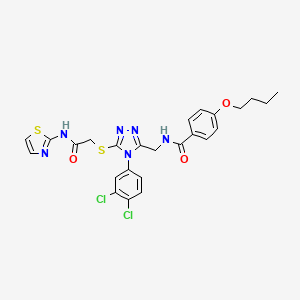

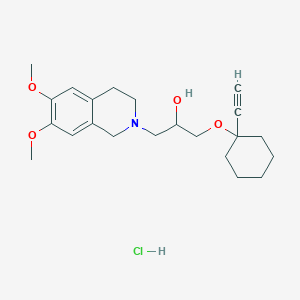

3-氨基-4-氯-1-甲基-1H-吡咯-2-羧酸乙酯

描述

Synthesis Analysis

The synthesis of pyrrole derivatives involves various tactical approaches. For instance, the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis

Pyrrole is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized, and the lone pair of electrons on the nitrogen atom is part of the aromatic π-electron system .Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions. For example, ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole compounds can vary widely. For example, Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has a molecular weight of 193.21 and is a solid at room temperature. It should be stored in a dark place, sealed in dry, at 2-8°C .科学研究应用

合成和化学反应性

- 四氢吡啶的环化和合成: 它作为[4 + 2]环化反应中的合成子,与N-甲苯磺酰亚胺反应,导致合成高度功能化的四氢吡啶,具有完全的区域选择性和优异的产率,突出了其在构建复杂的含氮环中的用途 (Zhu, Lan, & Kwon, 2003).

- 杂环系统的衍生物合成: 其转化为各种杂环系统表明其在有机合成中的多功能性,能够开发具有潜在生物和药理应用的新化合物 (Bakhite, Geies, El-Dean, & El-Kashef, 1995).

- 氧化研究: 该化合物在取代吡咯的空气氧化研究中的作用进一步说明了其反应性,提供了对吡咯衍生物合成和稳定的见解 (Cirrincione et al., 1987).

在杂环化学中的应用

- 抗菌吡咯并吡啶: 3-氨基-4-氯-1-甲基-1H-吡咯-2-羧酸乙酯衍生物已被探索用于抗菌性能,展示了该化合物作为药物化学中前体的潜力 (Toja, Kettenring, Goldstein, & Tarzia, 1986).

- 软体动物杀伤性噻唑并嘧啶的合成: 其在合成具有特定生物活性的化合物中的用途,例如软体动物杀伤性,突出了其在农用化学研究中的重要性 (El-bayouki & Basyouni, 1988).

新型化合物合成

- 二酮吡咯并吡咯颜料: 其在二酮吡咯并吡咯颜料合成中的应用突出了其在材料科学中的应用,特别是在开发新颜料和染料方面 (Morton et al., 2005).

作用机制

The mechanism of action of pyrrole compounds can vary widely depending on their structure and the biological system they interact with. For example, some pyrrole compounds are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

安全和危害

未来方向

Given the diverse nature of activities of pyrrole compounds, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . The future directions in this field could involve the design and synthesis of new pyrrole derivatives with improved therapeutic properties.

属性

IUPAC Name |

ethyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)7-6(10)5(9)4-11(7)2/h4H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSYLBISGSTMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1C)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2644488.png)

![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2644492.png)

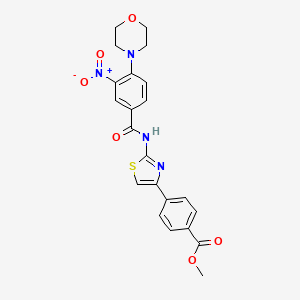

![4-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2644500.png)

![2-[3-(2-methoxyacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2644504.png)

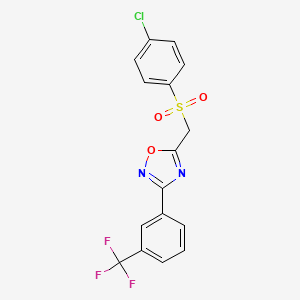

![3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2644508.png)

![(3Z)-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2644509.png)